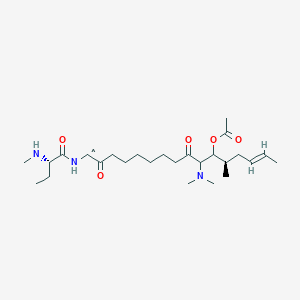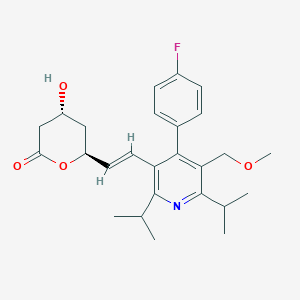
ROCK inhibitor-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ROCK inhibitor-1 is a compound that targets Rho-associated protein kinase (ROCK), a key regulator of various cellular processes such as cytoskeletal dynamics, cell migration, and smooth muscle contraction . ROCK inhibitors have been extensively studied for their potential therapeutic applications in cardiovascular diseases, nervous system disorders, and cancer .
Preparation Methods
The preparation of ROCK inhibitor-1 involves several synthetic routes and reaction conditions. One common method includes the synthesis of isoquinoline derivatives, which are known for their ROCK inhibitory activity . The process typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
ROCK inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified isoquinoline derivatives with enhanced ROCK inhibitory activity .
Scientific Research Applications
ROCK inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of ROCK inhibition and to develop new inhibitors with improved efficacy . In biology, this compound is employed to investigate the role of ROCK in cellular processes such as cell migration and cytoskeletal dynamics . In medicine, it has potential therapeutic applications in treating cardiovascular diseases, nervous system disorders, and cancer . Additionally, this compound is used in industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of ROCK inhibitor-1 involves the inhibition of ROCK by altering its conformation, disrupting its translocation to the plasma membrane, and preventing ATP-dependent phosphorylation . This inhibition blocks the binding of RhoA to ROCK, thereby disrupting downstream signaling pathways involved in cell contraction, migration, and survival . This compound also affects the phosphorylation of myosin light chain (MLC) and other downstream targets, leading to changes in cellular functions .
Comparison with Similar Compounds
ROCK inhibitor-1 is unique compared to other similar compounds due to its specific chemical structure and high selectivity for ROCK . Similar compounds include fasudil, Y-27632, GSK269962A, and RKI-1447, which also target ROCK but may differ in their potency, selectivity, and therapeutic applications . For example, fasudil is used clinically in Japan for the treatment of cerebral vasospasm, while Y-27632 is widely used in stem cell research .
Properties
Molecular Formula |
C16H21N7O2 |
|---|---|
Molecular Weight |
343.38 g/mol |
IUPAC Name |
4-[1-ethyl-7-(piperidin-3-ylmethoxy)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H21N7O2/c1-2-23-14-11(20-16(23)13-15(17)22-25-21-13)7-19-8-12(14)24-9-10-4-3-5-18-6-10/h7-8,10,18H,2-6,9H2,1H3,(H2,17,22) |
InChI Key |
CXGJNDMUJPLLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2N=C1C3=NON=C3N)OCC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)




![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)



